molecular formula C8H5BrF2N2 B2596993 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248325-55-3

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2596993
CAS RN: 2248325-55-3
M. Wt: 247.043
InChI Key: WJYNOOXCMGFHTK-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine is a compound that falls under the category of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of study for many years. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . Most of the synthetic strategies, both classic and recent, for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure–activity relationship of these compounds is strongly dependent on the substitution pattern .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity in various chemical reactions, making them valuable in the field of drug discovery .

Mechanism of Action

While the specific mechanism of action for 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, 8-Bromo-6-methylimidazo[1,2-a]pyridine, is noted to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .

properties

IUPAC Name

6-bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-5-3-6(7(10)11)8-12-1-2-13(8)4-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNOOXCMGFHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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